Ditiocarb-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

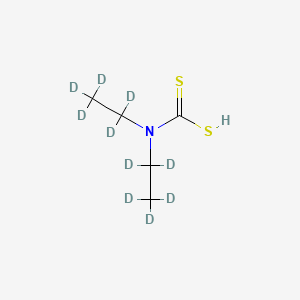

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS2 |

|---|---|

Molecular Weight |

159.3 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2 |

InChI Key |

LMBWSYZSUOEYSN-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=S)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ditiocarb-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditiocarb-d10, the deuterated analog of Ditiocarb (diethyldithiocarbamic acid), is a crucial tool in various scientific disciplines, particularly in pharmacology, toxicology, and analytical chemistry. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Ditiocarb and its parent drug, disulfiram. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is structurally identical to Ditiocarb, with the exception that the ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometric analyses.

The most common form available is Sodium this compound, often as a trihydrate.

Structure of the Diethyldithiocarbamate-d10 Anion:

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its common salt form. Data for the non-deuterated form is also provided for comparison.

Table 1: Chemical Identification of this compound and Related Compounds

| Identifier | This compound (Acid Form) | Sodium this compound | Sodium Diethyldithiocarbamate-d10 Trihydrate |

| Synonyms | Diethyldithiocarbamic acid-d10 | N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Dithiocarb-d10 sodium[1] | Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate[2] |

| CAS Number | Not specified | 1261395-23-6[3][4] | Not specified |

| Molecular Formula | C₅HD₁₀NS₂ | C₅D₁₀NNaS₂[3][4] | C₅D₁₀NNaS₂·3H₂O[2] |

| Molecular Weight | 159.34 g/mol | 181.32 g/mol [3][5] | 235.37 g/mol [2] |

| Canonical SMILES | S=C(S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | [Na+].[S-]C(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | [Na+].[S-]C(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]).O.O.O |

Table 2: Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound (Data from Suppliers and Analogs) | Sodium Diethyldithiocarbamate (for comparison) |

| Appearance | White to off-white powder (based on analog)[6] | White or slightly brown/pinkish odorless crystals |

| Melting Point | ~95-98.5 °C (based on trihydrate analog) | 95 °C |

| Solubility | Soluble in water (based on analog) | Soluble in water and ethanol; insoluble in ether and benzene. |

| Storage Conditions | +4°C[3] | Room temperature |

| Purity | >98% (as specified by some suppliers)[4] | ≥97% |

| Isotopic Enrichment | Deuterium incorporation >99% (as specified by some suppliers) | Not Applicable |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Ditiocarb and other dithiocarbamates are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This pathway is a crucial regulator of the inflammatory response, cell proliferation, and apoptosis. The inhibitory action of dithiocarbamates is believed to be mediated through the inhibition of IκB ubiquitin ligase, which prevents the degradation of the IκB inhibitor and subsequent translocation of NF-κB to the nucleus.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by Ditiocarb.

Caption: Canonical NF-κB signaling pathway and inhibition by Ditiocarb.

Experimental Protocols

Proposed Experimental Workflow for Quantification of Ditiocarb in Plasma using this compound Internal Standard

Caption: Proposed workflow for Ditiocarb quantification using this compound.

Detailed Proposed Methodologies

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions (Representative):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

-

MRM Transitions: Specific precursor-to-product ion transitions for Ditiocarb and this compound would need to be determined through infusion and optimization experiments.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of Ditiocarb in complex biological matrices. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, make it highly valuable for pharmacokinetic and metabolic studies. The understanding of its inhibitory effect on the NF-κB signaling pathway further broadens its utility in pharmacological research. The provided experimental framework offers a solid starting point for the development of robust analytical methods for Ditiocarb and related compounds.

References

- 1. Diethyldithiocarbamate-d10 Sodium salt | CAS No- 1261395-23-6 | Simson Pharma Limited [simsonpharma.com]

- 2. scbt.com [scbt.com]

- 3. Sodium Diethyldithiocarbamate-d10 | LGC Standards [lgcstandards.com]

- 4. BioOrganics [bioorganics.biz]

- 5. scbt.com [scbt.com]

- 6. americanelements.com [americanelements.com]

- 7. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditiocarb-d10: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity of Ditiocarb-d10, a deuterated analog of Ditiocarb. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other analytical applications.

Overview of this compound

This compound is the deuterium-labeled form of Ditiocarb, also known as Diethyldithiocarbamic acid. The replacement of ten hydrogen atoms with deuterium results in a heavier, stable isotope-labeled compound that is chemically identical to its non-deuterated counterpart but can be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses of Ditiocarb in various biological and environmental matrices.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a critical document that accompanies a chemical standard, providing detailed information about its identity, purity, and quality. For this compound, a typical CoA will include the following quantitative data, which is summarized in the table below. The values presented are representative and may vary between different lots and suppliers.

| Parameter | Specification | Typical Value | Analytical Method |

| Identity | Conforms to structure | Confirmed | ¹H NMR, ¹³C NMR, MS |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 99 atom % D | 99.7 atom % D | Mass Spectrometry |

| Residual Solvents | ≤ 0.5% | < 0.1% | Headspace Gas Chromatography (HS-GC) |

| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

Experimental Protocols for Purity Determination

The accurate determination of this compound purity relies on a combination of analytical techniques. The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for assessing the chemical purity of this compound by separating it from any non-deuterated or other impurities. Due to the inherent instability of dithiocarbamates, analysis is often performed after a derivatization step. A common approach involves methylation to form the more stable methyl ester.[1]

Experimental Protocol:

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Dissolve the sample in 10 mL of an alkaline buffer (e.g., 0.1 M sodium bicarbonate).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture at room temperature for 30 minutes.

-

Extract the derivatized product into an organic solvent like dichloromethane.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak corresponding to the methylated this compound derivative.

-

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is crucial for confirming the identity of this compound by verifying its molecular weight and fragmentation pattern. It is also the definitive method for determining its isotopic purity.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identity Confirmation: The observed mass of the molecular ion should correspond to the theoretical mass of this compound.

-

Isotopic Purity: The relative abundance of the deuterated species is compared to any residual non-deuterated Ditiocarb.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the positions of the deuterium atoms and the overall integrity of the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

NMR Conditions:

-

Spectrometer: 400 MHz or higher.

-

Nuclei: ¹H and ¹³C.

-

¹H NMR: The absence of signals in the regions corresponding to the ethyl groups confirms successful deuteration.

-

¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with deuterium.

-

-

Data Analysis:

-

The resulting spectra are compared with those of a non-deuterated Ditiocarb standard and theoretical predictions to confirm the structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound and a conceptual signaling pathway where Ditiocarb might be involved as a chelating agent.

Caption: Workflow for the comprehensive analysis of this compound.

Caption: Ditiocarb's potential role as a metal chelator in a cellular context.

References

Physicochemical Properties of Deuterated Dithiocarbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy in drug discovery and development to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of deuterated dithiocarbamates, a class of compounds with diverse biological activities. While specific experimental data for deuterated dithiocarbamates is limited in publicly available literature, this document outlines the anticipated effects of deuteration on key physicochemical parameters based on established principles of deuterium isotope effects. Furthermore, it details the experimental protocols necessary for the precise characterization of these properties, empowering researchers to conduct their own investigations. This guide also explores the potential impact of deuteration on the metabolic pathways of dithiocarbamates, offering insights for the design of novel therapeutic agents with improved metabolic stability.

Introduction to Dithiocarbamates and the Role of Deuteration

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). They exhibit a wide range of biological activities, including antifungal, pesticidal, and potential therapeutic applications in areas such as cancer and neurodegenerative diseases. The metabolic fate of dithiocarbamates is a critical determinant of their efficacy and toxicity.

Deuteration has emerged as a valuable tool to modulate the metabolic stability of drug candidates.[1] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1] This can lead to several advantages, including:

-

Improved metabolic stability: Reduced rate of metabolism can lead to a longer half-life and increased exposure of the drug.[1]

-

Lowered drug dosing and frequency: Enhanced stability may allow for smaller doses or less frequent administration.[1]

-

Reduction in toxic metabolites: By altering metabolic pathways, the formation of harmful byproducts may be minimized.[1]

-

Retention of pharmacological activity: Deuteration is a subtle modification that typically does not alter the parent compound's interaction with its biological target.[1]

Understanding the physicochemical properties of deuterated dithiocarbamates is paramount for predicting their behavior in biological systems and for the successful development of deuterated drug candidates.

Expected Physicochemical Properties of Deuterated Dithiocarbamates

Table 1: General Physicochemical Properties

| Property | Expected Effect of Deuteration | Rationale |

| Molecular Weight | Increase | The mass of deuterium is approximately twice that of protium. |

| Melting Point | Slight change (increase or decrease) | Deuteration can subtly alter crystal packing and intermolecular forces, leading to minor, unpredictable changes in melting point.[2] |

| Boiling Point | Slight increase | The increased molecular weight generally leads to a slightly higher boiling point due to stronger van der Waals forces. |

| Density | Increase | The higher mass of deuterium within a similar molecular volume results in increased density. |

Table 2: Solubility and Partitioning

| Property | Expected Effect of Deuteration | Rationale |

| Aqueous Solubility | Slight change (increase or decrease) | Deuteration can have a small and unpredictable effect on solubility. In some cases, deuterated compounds have shown slightly increased aqueous solubility.[2] However, the effect is generally minor.[3] |

| Lipophilicity (LogP) | Slight decrease | Deuterated compounds are generally slightly less lipophilic than their non-deuterated counterparts.[4] |

Table 3: Acidity and Basicity

| Property | Expected Effect of Deuteration | Rationale |

| pKa (of N-H or S-H) | Slight increase | The N-D and S-D bonds are generally stronger than the corresponding N-H and S-H bonds, making the deuterated compounds slightly weaker acids (higher pKa).[5][6] Deuteration of adjacent C-H bonds can also have a small, inductive effect on the basicity of amines.[7] |

Experimental Protocols for Characterization

Precise characterization of the physicochemical properties of deuterated dithiocarbamates is essential. The following are detailed methodologies for key experiments.

Synthesis and Purification of Deuterated Dithiocarbamates

The synthesis of deuterated dithiocarbamates typically involves the use of deuterated starting materials, such as deuterated amines or carbon disulfide. Standard synthetic procedures for dithiocarbamate formation can be adapted. Purification is critical to remove any non-deuterated or partially deuterated impurities and can be achieved through techniques like recrystallization or chromatography.

Determination of Isotopic Purity

It is crucial to determine the degree and location of deuterium incorporation.

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions provides initial evidence of successful deuteration. The integration of remaining proton signals can be used to estimate the percentage of deuteration.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing definitive proof of deuteration and information about the chemical environment of the deuterium atoms.[8]

-

¹³C NMR: Deuteration can cause small upfield shifts in the signals of adjacent carbon atoms (isotope effect on chemical shift), which can be used to confirm the position of deuteration.[9]

Protocol for ¹H and ²H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated dithiocarbamate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] For ²H NMR, a non-deuterated solvent can also be used.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals to quantify any residual protons at the intended deuteration sites.

-

²H NMR Acquisition: Switch the spectrometer to the deuterium frequency. Acquire the ²H NMR spectrum. The chemical shifts will be similar to the corresponding proton chemical shifts.

-

Data Analysis: Analyze the spectra to confirm the positions of deuteration and calculate the isotopic enrichment by comparing the integrals of the deuterium signals to those of a known internal standard or to the residual proton signals.

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic distribution of a compound.

Protocol for Isotopic Purity Determination by MS:

-

Sample Preparation: Prepare a dilute solution of the deuterated dithiocarbamate in a suitable volatile solvent.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).[11]

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will differ from the natural abundance pattern due to the presence of deuterium.

-

Calculate the isotopic enrichment by comparing the experimental isotopic distribution to the theoretically calculated distributions for different levels of deuteration.[1]

-

Determination of Physicochemical Properties

Protocol using Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the purified deuterated dithiocarbamate into an aluminum DSC pan and seal it.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.[12]

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting transition.[13] DSC can also provide information on the heat of fusion.

Protocol for Aqueous Solubility Determination:

-

Sample Preparation: Add an excess amount of the deuterated dithiocarbamate to a known volume of purified water or a relevant buffer solution in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the deuterated dithiocarbamate in the clear supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

A tiered approach can be used to determine solubility in different solvents, starting with aqueous media and progressing to organic solvents like DMSO or ethanol if necessary.[14]

Protocol using Potentiometric Titration:

-

Sample Preparation: Prepare a solution of the deuterated dithiocarbamate of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For deuterated compounds, it's important to note that pH meter readings in D₂O need to be corrected to obtain pD values (pD ≈ pH_reading + 0.4).[6]

Impact of Deuteration on Metabolic Pathways

Dithiocarbamates undergo various metabolic transformations in vivo, including oxidation, hydrolysis, and conjugation. The specific pathways depend on the structure of the dithiocarbamate. Deuteration at a site of metabolic oxidation can significantly slow down the reaction rate due to the kinetic isotope effect.

Example: Hypothetical Metabolic Pathway of a Generic Dithiocarbamate

The following diagram illustrates a simplified metabolic pathway for a generic N,N-dialkyldithiocarbamate and highlights where deuteration could have an impact.

Caption: Hypothetical metabolic pathway of a dithiocarbamate.

In this hypothetical pathway, if the alkyl groups (R1, R2) are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, deuterating these positions could significantly slow down the formation of the oxidized metabolite. This would be a direct consequence of the kinetic isotope effect. As a result, the metabolic flux might be redirected towards other pathways, such as hydrolysis, or the overall clearance of the parent drug could be reduced, leading to prolonged exposure.

Conclusion

The strategic incorporation of deuterium into dithiocarbamate structures holds significant promise for the development of novel therapeutics with enhanced physicochemical and pharmacokinetic properties. While a comprehensive database of experimental data for deuterated dithiocarbamates is yet to be established, this guide provides a foundational understanding of the expected changes in their properties and the robust experimental protocols required for their characterization. By applying these principles and methodologies, researchers can effectively navigate the challenges and unlock the potential of deuterated dithiocarbamates in drug discovery and development. The visualization of potential metabolic shifts due to deuteration further aids in the rational design of these next-generation compounds.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. researchgate.net [researchgate.net]

- 7. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Core Mechanism of Ditiocarb-d10 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dithiocarb-d10 as an internal standard in quantitative analysis, primarily focusing on its application in liquid chromatography-mass spectrometry (LC-MS). This document will delve into the principles of isotope dilution mass spectrometry, the specific role of dithiocarb-d10, experimental considerations, and data interpretation.

Introduction to Internal Standards and Isotope Dilution Mass Spectrometry

In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in a chemical analysis.[1] The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes an isotopically labeled form of the analyte as the internal standard.[3] This method is considered a primary ratio method and can yield highly accurate and precise measurements.[4] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[3] The subsequent measurement of the isotopic ratio of the analyte to the isotopically labeled standard allows for the precise determination of the analyte's concentration, even if there is incomplete recovery of the analyte during sample processing.[5]

Ditiocarb-d10: An Ideal Internal Standard for Dithiocarbamate Analysis

Dithiocarbamates are a class of organosulfur compounds widely used as pesticides, herbicides, and vulcanization accelerators.[6] Their analysis in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Sodium diethyldithiocarbamate, often referred to as ditiocarb, is a common compound in this class.

This compound, with the chemical formula C₅D₁₀NNaS₂, is the deuterated analog of sodium diethyldithiocarbamate. In dithiocarb-d10, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium atoms. This isotopic substitution results in a molecular weight of 181.32 g/mol , which is 10 mass units higher than the non-labeled compound.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its utility stems from the following key properties:

-

Chemical and Physical Similarity: this compound is chemically identical to ditiocarb in terms of its reactivity, solubility, and chromatographic behavior. This ensures that it experiences the same matrix effects and losses during sample extraction, cleanup, and chromatographic separation.

-

Mass Distinction: The 10-dalton mass difference between this compound and the native ditiocarb allows for their distinct detection and quantification by a mass spectrometer.

-

Co-elution: In liquid chromatography, this compound co-elutes with the analyte, meaning they have the same retention time. This is a critical factor as it ensures that both compounds are subjected to the same ionization conditions and potential ion suppression or enhancement effects in the mass spectrometer's ion source at the same time.[5]

-

Minimal Isotopic Effect: The substitution of hydrogen with deuterium generally has a negligible effect on the compound's chemical properties, ensuring that the labeled and unlabeled compounds behave almost identically throughout the analytical process.

By adding a known amount of dithiocarb-d10 to the sample at the earliest stage of sample preparation, any subsequent losses of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal intensity of the analyte to that of the internal standard. Since this ratio remains constant regardless of sample loss, it can be used to accurately calculate the initial concentration of the analyte in the sample.

Experimental Workflow and Protocols

The use of dithiocarb-d10 as an internal standard is typically integrated into an LC-MS/MS analytical method. A general workflow is outlined below.

Caption: A generalized experimental workflow for the quantitative analysis of dithiocarbamates using dithiocarb-d10 as an internal standard.

Representative Experimental Protocol

The following is a representative protocol for the analysis of dithiocarbamates in a fruit or vegetable matrix. This protocol is a composite based on common practices in the field and should be optimized and validated for specific applications.[7][8]

1. Sample Preparation:

- Homogenize a representative portion of the sample (e.g., 10 g) using a high-speed blender.

2. Spiking with Internal Standard:

- To the homogenized sample, add a known amount (e.g., 100 µL of a 1 µg/mL solution) of dithiocarb-d10 in a suitable solvent.

3. Extraction:

- Add 10 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid).

- Add extraction salts (e.g., QuEChERS salts containing MgSO₄ and NaCl).

- Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

- Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

5. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific dithiocarbamate.

- MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (ditiocarb) and the internal standard (dithiocarb-d10) are monitored.

Mass Spectral Fragmentation

For sodium diethyldithiocarbamate, a common fragmentation pathway involves the cleavage of the C-S bond.[4]

Caption: A simplified representation of a possible fragmentation pathway for dithiocarb and dithiocarb-d10 in mass spectrometry.

Data Presentation and Quantitative Analysis

The use of dithiocarb-d10 as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance metrics for an LC-MS/MS method for dithiocarbamate analysis utilizing an isotope dilution approach. The values presented are representative and may vary depending on the specific matrix and instrumentation.[7]

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear response over the concentration range. |

| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Recovery | 90 - 110% | The percentage of the analyte that is recovered through the sample preparation and analysis process. |

| Precision (RSD) | < 15% | The relative standard deviation, a measure of the repeatability of the measurements. |

| Matrix Effect | Minimized | The effect of co-eluting matrix components on the ionization of the analyte is compensated for by the internal standard. |

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of dithiocarbamates by LC-MS. Its mechanism of action is based on the robust principles of isotope dilution mass spectrometry, where its chemical similarity and mass difference to the analyte allow for the correction of matrix effects and variations in sample recovery. The use of dithiocarb-d10 leads to highly accurate, precise, and reliable analytical data, which is essential for researchers, scientists, and drug development professionals in various fields. The detailed experimental workflows and performance characteristics provided in this guide offer a solid foundation for the development and implementation of analytical methods for dithiocarbamates.

References

- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]

Stability and Storage of Ditiocarb-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ditiocarb-d10 (Sodium N,N-di(ethyl-d5)dithiocarbamate). The information presented herein is crucial for maintaining the integrity and ensuring accurate experimental outcomes when utilizing this isotopically labeled compound. The data and protocols are primarily based on studies of its non-deuterated analogue, sodium diethyldithiocarbamate, and are intended to serve as a robust guideline for the handling and storage of this compound.

Chemical Stability Profile

This compound, as with other dithiocarbamates, exhibits inherent instability under certain environmental conditions. Understanding its degradation pathways and the factors that influence its stability is paramount for researchers.

Key Factors Influencing Stability

Several factors can impact the stability of this compound, leading to its degradation. These include:

-

pH: this compound is highly susceptible to degradation in acidic environments.[1] It is significantly more stable in neutral to alkaline conditions.[2]

-

Moisture: The presence of moisture can facilitate hydrolysis. It is recommended to store the compound in a dry place and protect it from moisture.[3][4]

-

Temperature: Elevated temperatures accelerate the degradation process.[2] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides, sulfur oxides, and sodium oxide.[3]

-

Light: Exposure to direct sunlight should be avoided to prevent potential photolytic degradation.[4]

-

Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can lead to its decomposition.[3]

-

Air: Contact with air should be minimized to prevent oxidative degradation.[4]

Degradation Pathways

The primary degradation pathway for this compound, particularly in acidic aqueous solutions, is the decomposition into carbon disulfide (CS₂) and diethylamine-d10.[1][3] This decomposition is accelerated by acids.[3] Thermal decomposition can lead to the generation of corrosive and toxic vapors, including oxides of nitrogen, carbon, and sulfur.[4][5]

References

Technical Guide: Isotopic Enrichment and Purity of Ditiocarb-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Ditiocarb-d10, a deuterated analog of Ditiocarb. This compound serves as a crucial internal standard in clinical mass spectrometry, enabling precise quantification of its non-labeled counterpart in complex biological matrices. This document outlines the analytical specifications for this compound and provides detailed experimental protocols for its quality assessment.

Data Presentation: Quantitative Analysis of this compound

The quality of this compound is determined by its isotopic enrichment and chemical purity. The following table summarizes the typical specifications for this stable isotope-labeled standard.

| Parameter | Analytical Method | Typical Specification |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98% |

| Isotopic Enrichment | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥98 atom % D |

| Molecular Formula | C₅D₁₀NNaS₂ | |

| Molecular Weight | 181.32 g/mol |

Experimental Protocols

Accurate determination of the isotopic enrichment and chemical purity of this compound is paramount for its reliable use as an internal standard. The following sections detail the methodologies for these analyses.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Ditiocarb and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

-

Ditiocarb analytical standard

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common mobile phase for dithiocarbamates is a mixture of acetonitrile and water. The pH may be adjusted with formic acid to improve peak shape.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 280 nm

-

-

Analysis:

-

Inject a blank (solvent) to establish the baseline.

-

Inject the Ditiocarb analytical standard to determine its retention time.

-

Inject the this compound sample.

-

The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.

-

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Liquid Chromatography (LC) system for sample introduction.

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (for mobile phase)

-

This compound sample

-

Ditiocarb (non-labeled) analytical standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the mobile phase. Prepare a similar solution of the non-labeled Ditiocarb standard.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative ion mode, optimized for Ditiocarb.

-

Mass Range: Scan a range that includes the molecular ions of both labeled and unlabeled Ditiocarb (e.g., m/z 140-200).

-

Resolution: Set to a high resolution (>10,000) to resolve isotopic peaks.

-

-

Analysis:

-

Infuse or inject the non-labeled Ditiocarb standard to determine its exact mass and fragmentation pattern.

-

Infuse or inject the this compound sample.

-

Acquire the mass spectrum and identify the molecular ion cluster.

-

The isotopic enrichment is calculated by comparing the intensities of the ion corresponding to the fully deuterated molecule (d10) with the sum of intensities of all isotopic variants (d0 to d10). Corrections for the natural abundance of isotopes (e.g., ¹³C, ³⁴S) in the non-labeled compound should be applied for accurate quantification.[1]

-

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

-

A suitable non-deuterated solvent (e.g., DMSO, acetonitrile) to dissolve the sample.

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a non-deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl groups will provide a qualitative confirmation of deuteration.

-

-

²H (Deuterium) NMR Acquisition:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a deuterium NMR spectrum. The signals observed will correspond to the deuterated positions.

-

The isotopic enrichment can be estimated by comparing the integral of the deuterium signals to the integral of a known internal standard or by using quantitative NMR (qNMR) techniques. For highly deuterated compounds, deuterium NMR is a powerful tool for both structural verification and enrichment determination.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound.

References

Methodological & Application

Application Note: Ditiocarb-d10 as an Internal Standard for the Accurate Quantification of Dithiocarbamates by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiocarbamates (DTCs) are a class of fungicides widely used in agriculture to protect crops from fungal diseases. Due to their potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in various food commodities. The analysis of DTCs is challenging due to their low stability, poor solubility in common organic solvents, and tendency to form complexes with metals. Traditional analytical methods often rely on the indirect measurement of carbon disulfide (CS₂), a common degradation product of all DTCs, which lacks specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more specific and sensitive approach for the analysis of intact DTCs or their derivatives. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. Ditiocarb-d10, a deuterated analog of ditiocarb, serves as an excellent internal standard for the analysis of dithiocarbamates, particularly for methods involving the quantification of diethyldithiocarbamate or related structures. This application note provides a detailed protocol for the analysis of dithiocarbamates in complex matrices using this compound as an internal standard.

Analytical Principle

The analytical method involves the extraction of dithiocarbamates from the sample matrix, followed by a derivatization step to improve their stability and chromatographic performance. This compound is added at the beginning of the sample preparation process to mimic the behavior of the target analytes throughout the entire analytical procedure. The derivatized analytes and the internal standard are then quantified by LC-MS/MS in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification, ensuring high accuracy and precision.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA), Hexane.

-

Standards: Dithiocarbamate standards (e.g., Ziram, Ferbam, Thiram, etc.), this compound internal standard.

-

Reagents: L-cysteine hydrochloride monohydrate, Disodium dihydrogen ethylenediaminetetraacetic acid dihydrate (Na₂EDTA), Sodium hydroxide (NaOH), Methyl iodide, Ammonium acetate.

-

Solid Phase Extraction (SPE): C18 cartridges.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each dithiocarbamate standard and this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide). Store at -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

The following protocol is a general guideline and may require optimization for different matrices.

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or biological tissue).

-

Extraction:

-

To the homogenized sample, add 20 mL of an extraction solution containing 0.1 M Na₂EDTA and 1% L-cysteine, adjusted to pH 9.5 with NaOH.

-

Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

-

Vortex for 1 minute and shake for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Derivatization (Methylation):

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of methyl iodide and 10 mL of hexane.

-

Shake vigorously for 15 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the hexane layer from the previous step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water.

-

Elute the analytes with 5 mL of acetonitrile.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: The specific precursor and product ions for each analyte and this compound should be optimized by direct infusion. Representative transitions are provided in the data section.

Data Presentation

Table 1: Optimized MRM Transitions for Dithiocarbamate Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Analyte 1 (e.g., Methylated Ziram) | 335.0 | 88.1 | 114.1 | 25 |

| Analyte 2 (e.g., Methylated Ferbam) | 446.0 | 88.1 | 114.1 | 30 |

| Analyte 3 (e.g., Methylated Thiram) | 241.1 | 88.1 | 120.0 | 20 |

| This compound (Methylated) | 172.1 | 128.1 | 98.1 | 22 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Compensated by Internal Standard |

Visualizations

Caption: Experimental workflow for dithiocarbamate analysis.

Caption: Logical flow for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of dithiocarbamates in various matrices by LC-MS/MS. This approach effectively mitigates matrix-induced signal suppression or enhancement and corrects for variations in sample recovery, leading to improved accuracy and precision of the analytical results. The detailed protocol and LC-MS/MS conditions presented in this application note can be adapted and validated for routine monitoring of dithiocarbamate residues in food safety, environmental analysis, and clinical research.

Application Note: Quantitative Analysis of Ditiocarb in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ditiocarb (diethyldithiocarbamic acid) in human plasma. Due to the inherent instability of dithiocarbamates, this method employs a stable isotope dilution strategy, utilizing Ditiocarb-d10 as the internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by dilution, minimizing matrix effects and maximizing recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical research applications.

Introduction

Ditiocarb, also known as diethyldithiocarbamate (DDTC), is a metabolite of disulfiram and has been investigated for various therapeutic applications, including its potential as an adjunct in cancer therapy and for its immunomodulatory effects. Accurate quantification of Ditiocarb in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. However, dithiocarbamates as a class of compounds are known for their instability, making their analysis challenging.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample processing. By using a deuterated internal standard, this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, this method ensures reliable and reproducible results. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Ditiocarb in human plasma.

Experimental

Materials and Reagents

-

Ditiocarb (sodium salt) and this compound (sodium salt) reference standards were of high purity (≥98%).

-

LC-MS grade acetonitrile, methanol, and water were used.

-

Formic acid (reagent grade, ≥98%).

-

Human plasma (with anticoagulant).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Stock solutions of Ditiocarb and this compound were prepared by dissolving the accurately weighed reference standards in methanol.

-

Working Solutions: A series of working solutions of Ditiocarb were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and QC samples. A working solution of this compound was prepared for spiking.

-

Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dilute with an equal volume of water.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

System: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Ditiocarb | 148.0 | 116.0 | 150 | 25 |

| This compound | 158.0 | 124.0 | 150 | 25 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Ditiocarb in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 98.5 | 6.2 | 101.2 | 7.8 |

| Low QC | 3 | 102.1 | 4.5 | 99.8 | 5.1 |

| Mid QC | 100 | 97.9 | 3.1 | 100.5 | 3.9 |

| High QC | 800 | 101.3 | 2.5 | 98.7 | 3.2 |

Recovery and Matrix Effect

The extraction recovery of Ditiocarb was determined to be consistent and reproducible across the QC levels, averaging approximately 85%. The use of the deuterated internal standard effectively compensated for any minor variations. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1 for all QC levels, demonstrating the effectiveness of the sample preparation procedure in minimizing ion suppression or enhancement.

Signaling Pathways and Experimental Workflows

Figure 1. Experimental workflow for the LC-MS/MS analysis of Ditiocarb.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of Ditiocarb in human plasma using its deuterated internal standard, this compound. The simple and efficient sample preparation protocol, combined with the accuracy and precision afforded by the stable isotope dilution technique, makes this method well-suited for high-throughput bioanalysis in clinical and research settings. The validation data demonstrates that the method meets the stringent requirements for regulated bioanalytical assays.

Application Note: High-Throughput Quantification of Dithiocarbamates in Food Matrices Using Ditiocarb-d10 and LC-MS/MS

Introduction

Dithiocarbamates (DTCs) are a widely utilized class of non-systemic fungicides in agriculture, valued for their broad spectrum of activity and cost-effectiveness.[1][2] However, their potential for neurotoxicity, teratogenicity, and cytotoxicity raises concerns about their residues in food products.[1] Due to their inherent instability in acidic conditions and low solubility in common organic solvents, the analysis of DTCs in complex food matrices presents a significant challenge.[2][3][4] Traditional methods often involve the non-specific determination of carbon disulfide (CS2), a common degradation product, which fails to differentiate between various DTC compounds.[2][5]

This application note details a robust and sensitive method for the quantification of dithiocarbamates in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Ditiocarb-d10. The use of an isotope dilution assay enhances the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation and instrument response.[6][7][8]

Experimental Protocols

This protocol provides a detailed methodology for the extraction, cleanup, and quantification of dithiocarbamates in fruits and vegetables.

1. Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isooctane, Ethyl acetate.

-

Reagents: Sodium hydrogen carbonate, DL-penicillamine, Tin (II) chloride, Hydrochloric acid, Ammonium formate, Formic acid.

-

Standards: Dithiocarbamate standards (e.g., Thiram, Ziram, Maneb, Mancozeb, Propineb), this compound (internal standard).

-

Solid Phase Extraction (SPE) Cartridges: C18-based SPE cartridges.

-

Equipment: High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS), analytical balance, centrifuge, vortex mixer, water bath, SPE manifold.

2. Standard Solution Preparation

-

DTC Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each dithiocarbamate standard and dissolve in 10 mL of an appropriate solvent (e.g., ethyl acetate for Thiram).[1]

-

DTC Working Standard Solutions (100 µg/mL): Prepare by diluting the stock solutions 10-fold.[1]

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of this compound in 10 mL of methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution 10-fold with methanol.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate concentrations of DTC working solutions and a constant concentration of the IS working solution.

3. Sample Preparation (Fruits and Vegetables)

Due to the instability of DTCs, it is crucial to avoid homogenization of the plant samples, which can bring the fungicides into contact with acidic plant juices, leading to rapid degradation.[1][2]

-

Surface Extraction:

-

Weigh a representative portion of the sample (e.g., 50 g of whole fruits or vegetables).[9]

-

Prepare an alkaline extraction buffer of sodium hydrogen carbonate and DL-penicillamine.[6][7][8]

-

Wash the surface of the sample with the extraction buffer.

-

Spike the extract with the this compound internal standard working solution.

-

-

Acid Hydrolysis (for total DTCs as CS2):

-

Weigh a 50 g representative portion of the sample into a cleavage vessel.[9]

-

Add 25 mL of isooctane and 150 mL of a hydrolysis reagent (tin (II)-chloride in hydrochloric acid).[9]

-

Immediately seal the vessel and place it in a shaking water bath at 80°C for 1-2 hours.[1][9]

-

Cool the reaction mixture to below 30°C.[9]

-

An aliquot of the isooctane phase is taken for GC-MS analysis, or adapted for LC-MS/MS after derivatization.

-

4. Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent.

-

The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Chromatographic System: A UHPLC system is employed for separation.[10]

-

Column: An Acquity UPLC BEH C18 column (100×2.1 mm, 1.7 µm) or a Sequant ZIC-pHILIC column can be used.[6][7][8][10]

-

Mobile Phase: A gradient of acetonitrile and 10 mM ammonia or an appropriate buffer system.[6][7][8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]

-

Ionization: Electrospray ionization (ESI) in positive mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of dithiocarbamates in various food matrices.

| Analyte/Matrix | Spiked Concentration (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| DTCs in Grapes, Cucumbers, Tomatoes, Rucola | 0.01 - 0.9 | 90 - 100 | ~0.03 | ~0.05 | [6][7][8] |

| Thiram in Grapes, Chili, Potato, Eggplant, Tomato | 0.04, 0.16, 1.3 | 79 - 104 | 0.005 | 0.04 | [1] |

| Mancozeb, Thiram, Ziram in Rice, Beans, Apple, Banana, Orange, Papaya, Tomato, Cucumber, Potato | 0.15 - 8.0 | 82 - 120 | - | - | [11] |

| DTCs in Apples, Pears, Plums, Grapes, Papaya, Broccoli | - | - | - | - | [12][13] |

| CS2 in various matrices | - | 70 - 120 | 0.015 | 0.05 | [14] |

Workflow Diagram

Caption: Experimental workflow for the quantification of dithiocarbamates in food.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive and selective approach for the quantification of dithiocarbamates in various food matrices. The stable isotope dilution technique effectively mitigates matrix effects, leading to improved accuracy and reproducibility of results. This method is suitable for routine monitoring of dithiocarbamate residues in food, ensuring compliance with regulatory limits and safeguarding consumer health. The analysis of various dithiocarbamates in fruits and vegetables has shown positive findings in several studies, with concentrations ranging from 0.03 mg/kg to 2.69 mg/kg expressed as CS2 equivalent.[12][13]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.ekb.eg [journals.ekb.eg]

Application Notes and Protocols for D-10-Ditiocarb in Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a widely utilized class of fungicides in agriculture, essential for protecting a variety of crops from fungal diseases. Due to their potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in food products. The inherent instability of DTC molecules, which readily decompose in acidic conditions, presents a significant analytical challenge. Traditional methods often involve harsh chemical conversions to carbon disulfide (CS₂), which can be non-specific and lead to inaccuracies.

To address these challenges, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with stable isotope dilution assays, have emerged as the gold standard for the accurate quantification of DTC residues. The use of a deuterated internal standard, such as D-10-Ditiocarb, is crucial in this methodology. D-10-Ditiocarb, being structurally and chemically identical to its non-deuterated counterpart, experiences similar extraction inefficiencies and matrix effects. This allows for precise compensation for analyte loss during sample preparation and ionization variability during analysis, leading to highly accurate and reliable results.[1][2]

This document provides detailed application notes and protocols for the use of D-10-Ditiocarb in the analysis of dithiocarbamate pesticide residues in produce.

Analytical Principle

The analytical method is based on a stable isotope dilution assay using D-10-Ditiocarb as an internal standard. The procedure involves the extraction of dithiocarbamates from the produce matrix using an alkaline buffer to maintain their stability. The extract is then analyzed by LC-MS/MS, where the native dithiocarbamate and the deuterated internal standard are separated chromatographically and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Ammonium formate, Formic acid, Sodium hydroxide, L-cysteine hydrochloride monohydrate, Disodium EDTA dihydrate

-

Standards: Ditiocarb analytical standard, D-10-Ditiocarb (isotopically labeled internal standard)

-

Sample Matrices: A variety of fresh produce, e.g., tomatoes, grapes, lettuce, apples.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Ditiocarb and D-10-Ditiocarb in a suitable solvent, such as methanol. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate solutions to achieve a concentration range of 1 to 100 ng/mL. Each calibration standard should contain a constant concentration of the D-10-Ditiocarb internal standard (e.g., 20 ng/mL).

Sample Preparation

-

Homogenization: Weigh 10 g of the representative produce sample and homogenize it. To prevent degradation of the dithiocarbamates, it is recommended to cryogenically mill the sample.

-

Extraction:

-

To the homogenized sample, add 20 mL of an alkaline extraction solution (e.g., 0.1 M sodium hydroxide containing 1% L-cysteine and 0.5% disodium EDTA).

-

Spike the sample with the D-10-Ditiocarb internal standard solution at a concentration that is within the calibration range (e.g., 50 ng/g).

-

Vortex the mixture for 1 minute and then shake for 30 minutes on a mechanical shaker.

-

-

Centrifugation: Centrifuge the sample extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Sequant ZIC-pHILIC (150 x 2.1 mm, 5 µm), is recommended for optimal separation of the polar dithiocarbamate compounds.[1]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, with a gradual decrease to allow for the elution of the polar analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ditiocarb and D-10-Ditiocarb.

-

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of Ditiocarb to D-10-Ditiocarb against the concentration of the Ditiocarb calibration standards.

-

Determine the concentration of Ditiocarb in the produce samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize the method validation data for the analysis of dithiocarbamates in various produce matrices using a deuterated internal standard.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.03 mg/kg |

Table 2: Recovery and Precision in Spiked Produce Samples

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Tomato | 0.05 | 95 | 6 |

| 0.5 | 98 | 4 | |

| Grapes | 0.05 | 92 | 8 |

| 0.5 | 96 | 5 | |

| Lettuce | 0.05 | 90 | 9 |

| 0.5 | 94 | 7 | |

| Apples | 0.05 | 93 | 7 |

| 0.5 | 97 | 6 |

Data presented in the tables are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Caption: Experimental workflow for Ditiocarb analysis.

Caption: Logical relationship in the analytical process.

Conclusion

The use of D-10-Ditiocarb as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of dithiocarbamate pesticide residues in produce. This methodology overcomes the challenges associated with the instability of dithiocarbamates, ensuring high accuracy and precision. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of food safety, environmental monitoring, and drug development.

References

Application Notes and Protocols for the Analysis of Ditiocarb in Environmental Water Samples using Ditiocarb-d10 Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of fungicides widely used in agriculture, which can lead to their presence in environmental water sources. Due to their chemical instability, the accurate and reliable quantification of these compounds presents an analytical challenge. This application note describes a robust and sensitive method for the determination of Ditiocarb in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution assay. The use of Ditiocarb-d10 as an internal standard compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Ditiocarb, and other dithiocarbamates, are often analyzed by derivatization prior to LC-MS/MS analysis to improve their chromatographic behavior and ionization efficiency. A common approach is methylation to form more stable and readily analyzable derivatives. This protocol details the extraction, derivatization, and subsequent LC-MS/MS analysis of Ditiocarb as its methylated derivative, methyl diethyldithiocarbamate (DDMe).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed to concentrate the analyte from the water sample and remove potential interferences.

Materials:

-

Environmental water sample (e.g., river water, tap water)

-

This compound internal standard solution

-

Oasis HLB SPE cartridges (60 mg, 3 mL) or equivalent

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Acetonitrile (LC-MS grade)

-

SPE vacuum manifold

Procedure:

-

To a 100 mL environmental water sample, add a known amount of this compound internal standard solution.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of ultrapure water to remove any unretained impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.